molecular formula C12H18N4S B1487872 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine CAS No. 1406889-83-5

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine

Cat. No. B1487872
M. Wt: 250.37 g/mol
InChI Key: QISXGYYDQAANPY-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine, also known as ETMP, is a heterocyclic compound that has been studied extensively due to its potential applications in various fields. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. ETMP has been found to have a wide range of biological activities such as anti-inflammatory, antifungal, and anti-tumor effects.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine is involved in various synthetic and chemical property studies. For instance, research on the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives has shown that the ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates can be synthesized from reactions involving similar compounds with ethyl 4-chloroacetoacetate. This synthesis process highlights the versatility of these compounds in creating spiro compounds, which are valuable in various chemical transformations. The proton signals of these compounds in 1H-NMR spectra in deuteriochloroform (CDCl3) exhibit changes with sample concentration, indicating conformational changes in the cyclopentenone moiety, which could have implications for understanding their structural dynamics (Abe et al., 2010).

Application in Antiulcer Agents Synthesis

The compound's structure is also foundational in synthesizing potential antiulcer agents. A study on the synthesis of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents demonstrated the potential of these compounds to act as antisecretory and cytoprotective agents. The synthesis involved cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines with a side chain at the 3-position, elaborated to give primary amines, which were further treated to yield compounds with cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).

Development of Angiotensin II Receptor Antagonists

Research on innovative approaches to the imidazo[4,5-b]pyridine ring system for the efficient process development of key intermediates for potent angiotensin II receptor antagonists has shown the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine. This compound serves as an important intermediate for several potent angiotensin II antagonists, highlighting the role of such chemicals in developing therapeutic agents (Stucky et al., 1997).

Novel Synthesis Approaches and Derivative Formation

The exploration of new synthesis approaches and the formation of novel derivatives are central to understanding and expanding the applications of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine. Studies on the one-pot synthesis of imidazo[1,5-a]pyridines and the creation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives demonstrate the compound's utility in generating a wide range of derivatives with potential biological and pharmaceutical applications. These syntheses offer insights into the compound's chemical flexibility and its potential as a building block for developing novel therapeutic agents and materials (Crawforth & Paoletti, 2009).

properties

IUPAC Name

1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-3-16-11(9(13)6-8-17-2)15-10-5-4-7-14-12(10)16/h4-5,7,9H,3,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISXGYYDQAANPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 3
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 4
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 5
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine

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